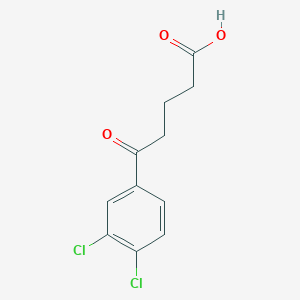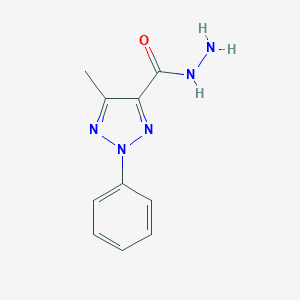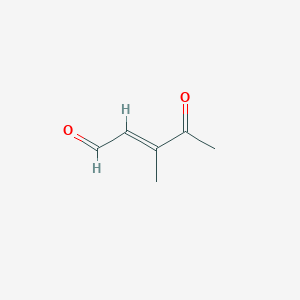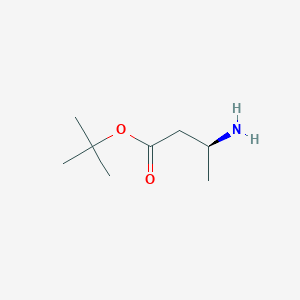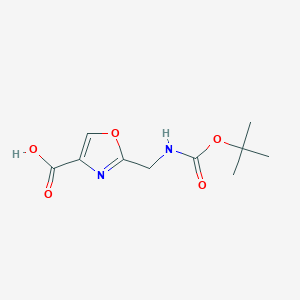
Pyridin-3-ylcarbamic acid
Vue d'ensemble
Description
Pyridin-3-ylcarbamic acid is an organic compound that features a pyridine ring substituted with a carbamic acid group at the 3-position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both the pyridine ring and the carbamic acid group endows it with unique chemical properties that can be exploited in different chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridin-3-ylcarbamic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxylic acid with ammonia or an amine under suitable conditions to form the corresponding carbamate. This reaction typically requires a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the carbamate group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The starting materials, pyridine-3-carboxylic acid and ammonia, are fed into the reactor along with a dehydrating agent. The reaction mixture is then heated to the desired temperature, and the product is isolated through crystallization or distillation.
Analyse Des Réactions Chimiques
Types of Reactions: Pyridin-3-ylcarbamic acid undergoes various chemical reactions, including:
Oxidation: The carbamic acid group can be oxidized to form the corresponding urea derivative.
Reduction: The pyridine ring can be reduced under hydrogenation conditions to form the corresponding piperidine derivative.
Substitution: The hydrogen atoms on the pyridine ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents such as halogens, alkyl halides, and organometallic compounds are used for substitution reactions.
Major Products:
Oxidation: Urea derivatives.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Pyridin-3-ylcarbamic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including enzyme inhibitors and receptor agonists.
Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Mécanisme D'action
The mechanism of action of pyridin-3-ylcarbamic acid involves its interaction with specific molecular targets. In biological systems, it can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a therapeutic effect. The pathways involved may include inhibition of signal transduction pathways or modulation of gene expression.
Comparaison Avec Des Composés Similaires
Pyridin-3-ylcarbamic acid can be compared with other similar compounds, such as:
Pyridine-2-carboxylic acid: Similar in structure but with the carboxylic acid group at the 2-position.
Pyridine-4-carboxylic acid: Similar in structure but with the carboxylic acid group at the 4-position.
Pyridin-3-ylmethylamine: Similar in structure but with a methylamine group instead of a carbamic acid group.
Uniqueness: The unique positioning of the carbamic acid group at the 3-position of the pyridine ring in this compound provides distinct chemical reactivity and biological activity compared to its isomers and analogs. This uniqueness makes it a valuable compound for various applications in research and industry.
Propriétés
IUPAC Name |
pyridin-3-ylcarbamic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N2O2/c9-6(10)8-5-2-1-3-7-4-5/h1-4,8H,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOGAFLFGWNBIIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)NC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



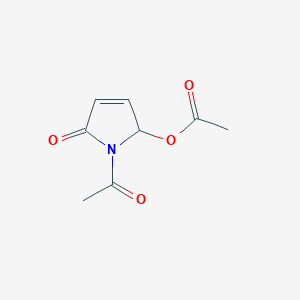


![7-Hydroxy-9-methyl-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67632.png)
![7-Hydroxy-9-(2-methoxyphenyl)-5,6-di(propan-2-yloxy)-3-oxa-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12),10-tetraen-2-one](/img/structure/B67635.png)
